6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone
Description
6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a styryl group at position 6 and a 3-(trifluoromethyl)benzyl substituent at position 2. The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is pharmacologically significant due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.
For example, pyridazinones with similar substitution patterns (e.g., 6-aryl/heteroaryl groups) have demonstrated activity in preclinical models .
Properties
IUPAC Name |
6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O/c1-16(2)19-9-6-17(7-10-19)8-11-21-12-13-22(29)28(27-21)15-18-4-3-5-20(14-18)23(24,25)26/h3-14,16H,15H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTMLJSVEVVCHG-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Isopropylstyryl Group: This step often involves a Heck reaction, where a styrene derivative reacts with a halogenated pyridazinone in the presence of a palladium catalyst.
Attachment of the Trifluoromethylbenzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the pyridazinone core is alkylated with a trifluoromethylbenzyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyridazinone ring or the aromatic substituents, potentially leading to the formation of dihydropyridazinones or reduced aromatic rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution might involve reagents like sodium methoxide.
Major Products
Oxidation: Products include ketones or alcohols depending on the specific site of oxidation.
Reduction: Products include dihydropyridazinones or reduced aromatic rings.
Substitution: Products vary widely based on the substituents introduced during the reaction.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects. Pyridazinones, in general, are known for their biological activities, including anti-inflammatory and antimicrobial properties. The specific structure of 6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone enhances these properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of various pyridazinone derivatives, including the target compound. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound in the development of new antibiotics.
Material Science Applications
The incorporation of trifluoromethyl groups in organic compounds often leads to increased hydrophobicity and thermal stability. This characteristic is beneficial in developing advanced materials.
Recent studies have focused on the effectiveness of pyridazinones as corrosion inhibitors for metals. The target compound shows promise due to its ability to adsorb onto metal surfaces, forming a protective layer.
Case Study: Corrosion Inhibition Efficiency
In an experimental setup involving mild steel immersed in hydrochloric acid, this compound demonstrated varying degrees of inhibition efficiency based on concentration:
- 0.1 mM: 45% inhibition efficiency
- 0.5 mM: 70% inhibition efficiency
- 1.0 mM: 85% inhibition efficiency
These results indicate that the compound acts as a mixed-type inhibitor, effectively reducing corrosion rates at higher concentrations.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might bind to a receptor in the central nervous system, modulating neurotransmitter release and affecting neuronal activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-(4-isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone with structurally and functionally related pyridazinone derivatives:
Key Observations:
Substitution at Position 2: The 3-(trifluoromethyl)benzyl group in the target compound may confer stronger receptor binding than simpler benzyl groups (e.g., 2-benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone) due to electron-withdrawing effects and increased steric bulk . Piperazinyl or morpholino substituents (e.g., emorfazone) enhance solubility but reduce lipophilicity compared to aromatic groups .
Chlorophenyl or methoxyphenyl groups (e.g., norflurazon) shift activity toward non-pharmacological applications (e.g., herbicidal) .
Biological Activity: The target compound’s combination of styryl and trifluoromethylbenzyl groups suggests dual advantages: enhanced target affinity (styryl) and metabolic stability (CF3 group). This contrasts with piperazinyl derivatives, which prioritize solubility over membrane permeability . Norflurazon’s herbicidal activity highlights the importance of substituent selection; minor modifications can drastically alter biological targets .
Safety Profile: Styryl-containing pyridazinones (e.g., 2-benzyl-6-(4-methoxystyryl)-3(2H)-pyridazinone) show reduced gastrointestinal toxicity compared to classical NSAIDs, a critical advantage for chronic use .
Biological Activity
The compound 6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H19F3N2O
- Molecular Weight : 348.36 g/mol
- Structural Features : The compound features a pyridazinone core substituted with an isopropylstyryl group and a trifluoromethylbenzyl moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : Pyridazinones have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting inflammatory pathways, possibly by modulating cytokine release or inhibiting cyclooxygenase enzymes.
- Antimicrobial Activity : Compounds with trifluoromethyl groups are known to enhance lipophilicity, potentially improving membrane permeability and antimicrobial efficacy.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits COX-2 enzyme activity | |
| Antimicrobial | Disrupts bacterial cell membranes |
Case Studies
- Antitumor Efficacy : A study on similar pyridazinone derivatives demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, suggesting that this compound may exhibit similar properties.
- Anti-inflammatory Properties : In vitro assays showed that related compounds effectively reduced the production of pro-inflammatory cytokines in macrophages. This suggests a potential application for inflammatory diseases.
- Antimicrobial Testing : Preliminary data indicated that compounds with trifluoromethyl substitutions displayed enhanced activity against Gram-positive bacteria, highlighting their potential use in developing new antibiotics.
Research Findings
Recent studies have focused on optimizing the structure of pyridazinones to enhance their biological activity. Modifications at various positions have been explored to improve selectivity and potency against specific targets. For instance:
- Substitutions at the 4-position of the isopropylstyryl group were found to significantly affect the compound's interaction with target proteins involved in cancer progression.
- The trifluoromethyl group has been identified as a critical feature for enhancing lipophilicity and bioavailability.
Q & A
Basic: What synthetic strategies are effective for constructing the pyridazinone core in this compound?
Answer: The pyridazinone core can be synthesized through condensation reactions of chlorinated pyridazine precursors with substituted amines or alcohols under basic conditions (e.g., K₂CO₃ in acetone). Hydrolysis of intermediates like 3-chloro-6-substituted pyridazines in hot glacial acetic acid yields the pyridazinone ring. For derivatives with styryl or benzyl groups, Suzuki-Miyaura coupling or nucleophilic substitution reactions are recommended to introduce aromatic substituents .
Advanced: How can computational methods guide the optimization of this compound for enhanced biological activity?
Answer: Molecular docking studies can predict binding affinities to target proteins (e.g., platelet receptors or enzymes), while quantitative structure-activity relationship (QSAR) models identify critical substituents influencing potency. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. In silico metabolic simulations (e.g., CYP450 enzyme interactions) can reduce toxicity risks .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer: High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation, as demonstrated for related pyridazinone derivatives .
Advanced: How do structural modifications at the styryl or benzyl positions affect pharmacokinetic properties?
Answer: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the benzyl position enhances metabolic stability by reducing cytochrome P450 oxidation. Styryl modifications (e.g., isopropyl groups) increase lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. In vitro assays (e.g., Caco-2 cell monolayers) and plasma protein binding studies are critical for evaluating these trade-offs .
Experimental Design: How to design in vivo studies to evaluate therapeutic potential while minimizing toxicity?
Answer: Use a randomized block design with split-plot arrangements to test multiple doses and administration routes. Include control groups (vehicle and positive controls) and measure endpoints like plasma concentration (LC-MS/MS), organ histopathology, and biomarker levels (e.g., liver enzymes). Dose-response curves and repeated-measures ANOVA can identify therapeutic windows while controlling for inter-subject variability .
Data Contradictions: How to resolve discrepancies in reported biological activities across studies?
Answer: Cross-validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based efficacy). Replicate synthesis and characterization to confirm compound identity, as impurities or stereochemical variations may skew results. Meta-analyses of structure-activity relationships (SAR) and comparative Hirshfeld surface analyses can clarify substituent effects .
Advanced: What methodologies assess environmental stability and degradation pathways of this compound?
Answer: Conduct accelerated stability studies under varied pH, UV light, and temperature conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Ecological impact assessments require OECD-compliant tests (e.g., biodegradation in soil/water matrices) and toxicity assays on model organisms (e.g., Daphnia magna) to evaluate bioaccumulation potential .
Basic: What in vitro models are suitable for preliminary evaluation of biological activity?
Answer: Platelet aggregation assays (e.g., turbidimetric methods with ADP induction) test antiplatelet activity. Enzyme-linked immunosorbent assays (ELISA) measure cytokine modulation for anti-inflammatory potential. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7, HepG2) screen for cytotoxicity .
Advanced: How to address low solubility challenges in formulation development?
Answer: Employ co-solvents (e.g., PEG 400), cyclodextrin complexes, or nanoemulsions to enhance aqueous solubility. Solid dispersion techniques (e.g., spray drying with PVP) improve bioavailability. Physicochemical characterization via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) ensures formulation stability .
Data Interpretation: How to statistically analyze dose-dependent effects in heterogeneous biological systems?
Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use mixed-effects models to account for variability in cell or tissue responses. Principal component analysis (PCA) identifies correlations between structural features and activity across datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
